2'-F-Bz-dC Phosphoramidite 2'-F-Bz-dC Phosphoramidite
Brand Name: Vulcanchem
CAS No.: 161442-19-9
VCID: VC21308986
InChI: InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Molecular Formula: C46H51FN5O8P
Molecular Weight: 851.9 g/mol

2'-F-Bz-dC Phosphoramidite

CAS No.: 161442-19-9

Cat. No.: VC21308986

Molecular Formula: C46H51FN5O8P

Molecular Weight: 851.9 g/mol

* For research use only. Not for human or veterinary use.

2'-F-Bz-dC Phosphoramidite - 161442-19-9

Specification

CAS No. 161442-19-9
Molecular Formula C46H51FN5O8P
Molecular Weight 851.9 g/mol
IUPAC Name N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54)/t39-,41-,42-,44-,61?/m1/s1
Standard InChI Key CKKJPMGSTGVCJJ-GNUWXFRUSA-N
Isomeric SMILES CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

2'-F-Bz-dC Phosphoramidite, identified by CAS Number 161442-19-9, is formally known as N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluorocytidine-3'-[2-cyanoethyl N,N-Bis(1-methylethyl)phosphoramidite] . Its systematic IUPAC name is N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide . The compound is also referred to as DMT-2'-Fluoro-dC(Bz) Phosphoramidite in some literature and commercial sources .

Chemical Structure and Composition

The molecular structure of 2'-F-Bz-dC Phosphoramidite features several key functional groups designed for specific purposes in oligonucleotide synthesis:

  • A cytidine nucleobase with a benzoyl protecting group at the N4 position

  • A ribose sugar with a fluorine atom at the 2' position

  • A 5'-O-dimethoxytrityl (DMT) protecting group for controlled synthesis

  • A 3'-phosphoramidite group enabling coupling reactions

The molecular formula is C46H51FN5O8P with a corresponding molecular weight of 851.9 g/mol .

Physical and Chemical Properties

Key Physical Parameters

The compound is typically available as a powder with specific physical properties as detailed in Table 1:

Table 1: Physical and Chemical Properties of 2'-F-Bz-dC Phosphoramidite

PropertyValueReference
Molecular Weight851.9 g/mol
Molecular FormulaC46H51FN5O8P
Physical StatePowder
SolubilityDMSO: 100 mg/mL (117.38 mM; requires ultrasonic treatment)
Recommended Storage-20°C (powder form) or 4°C (protected from light, under nitrogen)
Purity>98.00% (typical commercial grade)

Solubility and Solution Preparation

Preparing solutions of 2'-F-Bz-dC Phosphoramidite requires specific consideration of solvent compatibility and concentration. Table 2 provides guidance for solution preparation in DMSO:

Table 2: Solution Preparation Guide for 2'-F-Bz-dC Phosphoramidite

Desired ConcentrationAmount of DMSO Required per Compound Weight
1 mg5 mg
1 mM1.1738 mL5.8692 mL
5 mM0.2348 mL1.1738 mL
10 mM0.1174 mL0.5869 mL

For optimal dissolution, it is recommended to heat the container to 37°C and use ultrasonic bath treatment to enhance solubility .

Applications in Nucleic Acid Research

Oligonucleotide Synthesis

The primary application of 2'-F-Bz-dC Phosphoramidite is in the synthesis of modified oligonucleotides, particularly oligoribonucleotides . This compound serves as a building block in solid-phase synthesis using standard phosphoramidite chemistry protocols on automated DNA/RNA synthesizers.

The 2'-fluoro modification significantly influences the properties of the resulting oligonucleotides:

  • Enhanced resistance to nuclease degradation

  • Altered thermal stability and binding affinity

  • Modified structural conformation of the oligonucleotide backbone

These properties make 2'-fluoro-modified oligonucleotides valuable for applications requiring increased stability in biological environments, such as in vitro and in vivo research applications, diagnostic assays, and therapeutic development .

Structural Studies and Research Applications

Structural research involving 2'-F-Bz-dC Phosphoramidite has provided valuable insights into nucleic acid conformations and properties. Notably, Reif et al. conducted comprehensive structural comparisons between oligoribonucleotides and their 2'-deoxy-2'-fluoro analogs using heteronuclear NMR spectroscopy . These studies illuminate how the 2'-fluoro modification affects:

Such structural insights have guided the rational design of modified oligonucleotides for various applications in molecular biology and biomedicine.

Therapeutic Applications

Antiviral Development

2'-F-Bz-dC Phosphoramidite plays a significant role in the synthesis of modified oligonucleotides designed to function as antiviral agents . The resulting fluorinated oligonucleotides can be engineered to:

  • Target viral genomic sequences

  • Inhibit viral replication through antisense mechanisms

  • Interfere with viral protein synthesis

  • Demonstrate enhanced resistance to degradation in biological systems

These properties make 2'-fluoro-modified oligonucleotides promising candidates for antiviral therapeutic development with potentially improved efficacy profiles compared to unmodified counterparts.

Cancer Therapeutics

Another emerging application involves the synthesis of antisense oligonucleotides incorporating 2'-fluoro modifications and phosphorothioate backbones . These modified oligonucleotides can be designed to:

  • Target specific oncogene expression

  • Induce apoptosis in cancer cells

  • Demonstrate improved cellular uptake

  • Resist enzymatic degradation, prolonging biological half-life

The combination of 2'-fluoro modification with phosphorothioate linkages creates highly stable antisense agents with enhanced therapeutic potential for various cancer indications.

Current Research and Future Perspectives

Recent Research Findings

The incorporation of 2'-fluoro modifications into oligonucleotides continues to be an active area of research with emerging applications. Current evidence suggests several advantages of these modifications:

  • Increased binding affinity to complementary RNA sequences

  • Enhanced nuclease resistance compared to unmodified nucleic acids

  • Altered pharmacokinetic properties beneficial for therapeutic applications

  • Structural characteristics that can be leveraged for specific molecular interactions

These properties have positioned 2'-fluoro-modified oligonucleotides as valuable tools in both basic research and applied biomedical sciences.

Future Applications and Development Trends

Based on current research trajectories, several promising future applications for 2'-F-Bz-dC Phosphoramidite and resulting 2'-fluoro-modified oligonucleotides can be anticipated:

  • Development of more effective antisense therapeutics with improved pharmacological properties

  • Design of nuclease-resistant aptamers for diagnostic and therapeutic applications

  • Creation of stable small interfering RNA (siRNA) molecules for RNA interference applications

  • Advanced structural studies exploring RNA-protein interactions

  • Novel diagnostic probes with enhanced stability in complex biological samples

As nucleic acid-based therapeutics gain more traction in clinical applications, the importance of modified building blocks like 2'-F-Bz-dC Phosphoramidite will likely continue to grow.

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